![molecular formula C29H29NO4 B14439595 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate CAS No. 79187-28-3](/img/structure/B14439595.png)
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanobenzoate group and an octylbenzoyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate typically involves esterification reactions. One common method is the reaction between 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol.
Reduction: The corresponding alcohols of the cyanobenzoate and octylbenzoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystal materials and organic semiconductors due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, alter membrane properties, and affect cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Ethylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Butylbenzoyl)oxy]phenyl 4-cyanobenzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is unique due to its longer alkyl chain (octyl group), which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
79187-28-3 |
|---|---|
Fórmula molecular |
C29H29NO4 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[4-(4-cyanobenzoyl)oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C29H29NO4/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)28(31)33-26-17-19-27(20-18-26)34-29(32)25-15-11-23(21-30)12-16-25/h9-20H,2-8H2,1H3 |
Clave InChI |
CTKQEHFEWABKGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
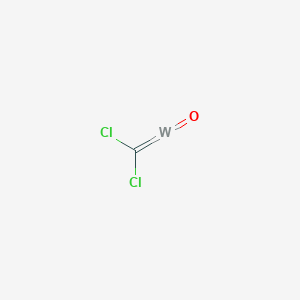


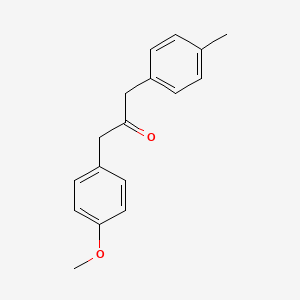
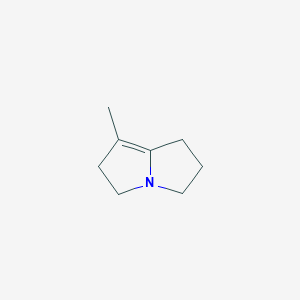
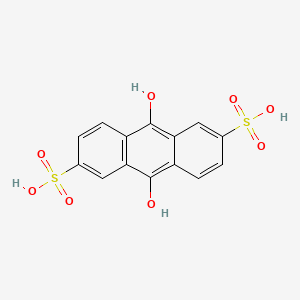


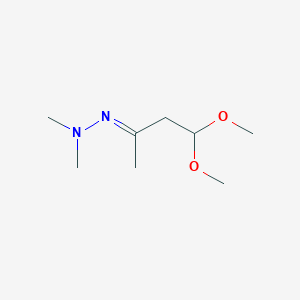
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
